molecular formula C20H22O4 B2389992 2-Oxo-2-phenylethyl 2-(5-isopropyl-2-methylphenoxy)acetate CAS No. 923185-30-2

2-Oxo-2-phenylethyl 2-(5-isopropyl-2-methylphenoxy)acetate

Cat. No.: B2389992
CAS No.: 923185-30-2
M. Wt: 326.392
InChI Key: ZGPBMWPWAVHHNP-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-(5-isopropyl-2-methylphenoxy)acetate is a chemical compound with the molecular formula C20H22O4 and a molecular weight of 326.392 g/mol.

Preparation Methods

The synthesis of 2-Oxo-2-phenylethyl 2-(5-isopropyl-2-methylphenoxy)acetate typically involves the reaction of 2-oxo-2-phenylethyl acetate with 5-isopropyl-2-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol . The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

2-Oxo-2-phenylethyl 2-(5-isopropyl-2-methylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-(5-isopropyl-2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Oxo-2-phenylethyl 2-(5-isopropyl-2-methylphenoxy)acetate can be compared with other similar compounds, such as:

    Phenoxyacetic acid derivatives: These compounds share a similar phenoxyacetic acid moiety and exhibit comparable chemical reactivity and biological activity.

    Phenylacetic acid derivatives: These compounds have a phenylacetic acid core structure and are used in similar applications, including pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

phenacyl 2-(2-methyl-5-propan-2-ylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-14(2)17-10-9-15(3)19(11-17)23-13-20(22)24-12-18(21)16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPBMWPWAVHHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)OCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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